![molecular formula C20H26N2O5S B7699697 N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7699697.png)
N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-isopropylsulfonylbenzoyl chloride.
Amidation Reaction: The 3,4-dimethoxyaniline is reacted with 4-isopropylsulfonylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-3-phenylpropanamide: Lacks the isopropylsulfonyl group.
N-(3,4-dimethoxyphenyl)-3-[4-(methylsulfamoyl)phenyl]propanamide: Has a methylsulfamoyl group instead of an isopropylsulfamoyl group.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is unique due to the presence of both the 3,4-dimethoxyphenyl and the isopropylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)22-28(24,25)17-9-5-15(6-10-17)7-12-20(23)21-16-8-11-18(26-3)19(13-16)27-4/h5-6,8-11,13-14,22H,7,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAXYTBYKCASHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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